1-Amino-7-(trifluoromethyl)naphthalene
Description
Properties
CAS No. |
39499-11-1 |
|---|---|
Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H,15H2 |
InChI Key |
PEAYGGXBAFYXBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for Trifluoromethylated Aminonaphthalenes
Direct Functionalization Approaches
Direct functionalization methods offer an atom-economical route to trifluoromethylated naphthalenes by introducing the CF3 group onto a pre-existing naphthalene (B1677914) scaffold. These approaches can be broadly categorized into photochemical, radical, and electrophilic trifluoromethylation techniques.
Photochemical Trifluoromethylation Strategies
Photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild conditions. These reactions often utilize a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor. nih.gov This radical can then engage with a naphthalene substrate.
One notable strategy involves the use of a trifluoromethylsulfonylpyridinium salt (TFSP), which can be prepared from triflic anhydride (B1165640) and 4-dimethylaminopyridine. organic-chemistry.org This stable, solid reagent, in conjunction with a photoredox catalyst, enables the trifluoromethylative difunctionalization of alkenes. organic-chemistry.org While not directly applied to aminonaphthalenes in the reviewed literature, this method's principles could be adapted. The mechanism likely involves the generation of a trifluoromethyl radical that adds to an alkene, followed by further reaction depending on the solvent. organic-chemistry.org For instance, in acetonitrile, an amino-trifluoromethylation can occur. organic-chemistry.org
Another approach utilizes cationic aromatic sulfonate esters as visible light-triggered radical photocages. chemrxiv.org Upon irradiation, these compounds release trifluoromethyl radicals that can then be trapped by π-nucleophiles. chemrxiv.org This method has been demonstrated for the trifluoromethylation of biomolecules, showing selectivity for electron-rich aromatic residues like tryptophan. chemrxiv.org The underlying principle of generating a CF3 radical via photolysis for subsequent reaction with an aromatic system is a key takeaway for potential application to aminonaphthalenes.
Radical Trifluoromethylation Reactions
Radical trifluoromethylation provides a direct means of installing a CF3 group onto an aromatic ring without the need for pre-functionalized substrates like organohalides or organometallic reagents. researchgate.net These methods often employ a radical initiator to generate the trifluoromethyl radical from a precursor.
A common source of the trifluoromethyl radical is sodium trifluoromethanesulfinate (CF3SO2Na), also known as Langlois' reagent. researchgate.net This reagent is frequently used for the trifluoromethylation of alkenes and alkynes. researchgate.net The general strategy involves the generation of the CF3 radical, which then adds to the unsaturated system. The resulting carbon-centered radical can then be further functionalized or quenched.
Recent advancements have focused on the trifluoromethylation of carbon-centered radical intermediates, highlighting the growing importance of this functional group in various fields. rsc.orgnih.gov Iron-catalyzed radical trifluoromethylation has also been demonstrated. For example, the reaction of ortho-vinyl enaminones with a trifluoromethyl source catalyzed by FeCp2 and promoted by FeCl3 leads to the formation of functionalized quinolines. nih.gov This process involves the initial functionalization of the alkene with a trifluoromethyl radical. nih.gov
| Reagent/Catalyst System | Substrate Type | Key Features |
| Trifluoromethylsulfonylpyridinium salt (TFSP) / Photoredox catalyst | Alkenes | Stable, solid reagent; solvent-dependent keto- or amino-trifluoromethylation. organic-chemistry.org |
| Cationic aromatic sulfonate esters | Biomolecules (π-nucleophiles) | Visible light-triggered; rapid reaction times. chemrxiv.org |
| Sodium trifluoromethanesulfinate (Langlois' reagent) | Alkenes/Alkynes | Commonly used source of CF3 radical. researchgate.net |
| FeCp2 / FeCl3 | Ortho-vinyl enaminones | Catalytic system for radical trifluoromethylation and cyclization. nih.gov |
Electrophilic Trifluoromethylation Techniques
Electrophilic trifluoromethylation reagents are another important class of compounds for introducing the CF3 group. These reagents typically feature a hypervalent iodine atom bonded to the trifluoromethyl group, rendering the carbon atom of the CF3 group electrophilic. chem-station.comyoutube.com
Togni reagents are prominent examples of electrophilic trifluoromethylating agents. youtube.comrsc.org These hypervalent iodine compounds are stable and effective for the trifluoromethylation of a wide range of nucleophiles. rsc.org The reaction mechanism generally involves the attack of a nucleophile on the electrophilic CF3 carbon, leading to the transfer of the trifluoromethyl group. youtube.com
A novel electrophilic trifluoromethylation reagent has been developed by merging hypervalent iodine and sulfoximine (B86345) chemistry. rsc.org This iodosulfoximine compound is a stable, crystalline solid that can act as both an electrophilic trifluoromethylating agent and a source of the trifluoromethyl radical. rsc.org
The direct N-trifluoromethylation of N-H ketimines has been achieved using an in situ generated [ArICF3]+ species as the electrophilic trifluoromethyl source. nih.gov This is accomplished by treating the ketimine with Ruppert-Prakash reagent in the presence of PhI(OAc)2 and KF, or with a Togni reagent catalyzed by a copper salt. nih.gov
Multistep Synthesis via Naphthalene Core Construction
In cases where direct trifluoromethylation is not feasible or does not provide the desired regioselectivity, a multistep approach involving the construction of the naphthalene core with the trifluoromethyl group already in place can be employed.
Annulation Reactions for Substituted Naphthalenes
Annulation reactions are powerful methods for constructing cyclic systems, including the naphthalene ring. A highly efficient and regioselective annulation of benzodiynes promoted by triflic acid has been developed to synthesize naphthalenyl triflates. nih.gov This protocol offers a step- and atom-economical route to multisubstituted naphthalenes, which can be further functionalized through cross-coupling reactions. nih.gov
Another example is a silver-catalyzed [3+2] annulation reaction between 2H-azirines and CF3-imidoyl sulfoxonium ylides to produce CF3-substituted pyrrole (B145914) derivatives. acs.orgacs.org While this method synthesizes pyrroles, the principle of annulation to construct a heterocyclic ring containing a CF3 group is relevant. The reaction proceeds through a proposed ionic pathway. acs.orgacs.org
A simple, additive-free reaction method has been reported for the synthesis of 1-amino-3-aryl naphthalenes from bis(trifluoromethanesulfonyl)imide with a diyne. chemrxiv.org The reaction proceeds with high chemoselectivity, and a subsequent acid-catalyzed cyclization yields the desired naphthalene skeleton. chemrxiv.org
Cycloaddition Pathways for Naphthalene Formation
Cycloaddition reactions provide another avenue for the construction of the naphthalene core. While specific examples directly leading to 1-Amino-7-(trifluoromethyl)naphthalene were not prominent in the search results, the general principles of cycloaddition are well-established in organic synthesis for forming six-membered rings. These reactions, such as the Diels-Alder reaction, could potentially be employed using a diene and a dienophile, one of which would be appropriately substituted with a trifluoromethyl group and a precursor to the amino group.
A synthesis of trifluoromethyl-substituted naphthalenes has been achieved through the 1,2-addition of benzyl (B1604629) Grignard reagents to β-alkoxy-α,β-unsaturated trifluoromethyl ketones. lookchem.com Dehydration of the resulting alcohols leads to intermediate dienes that readily undergo cyclization to form substituted trifluoromethyl-naphthalenes. lookchem.com
| Method | Key Reactants | Product |
| Annulation of Benzodiynes | Benzodiyne, Triflic Acid | Naphthalenyl Triflates nih.gov |
| Annulation of Diyne | Diyne, Bis(trifluoromethanesulfonyl)imide | 1-Amino-3-aryl Naphthalenes chemrxiv.org |
| Grignard Addition/Cyclization | Benzyl Grignard, β-Alkoxy-α,β-unsaturated trifluoromethyl ketone | Substituted Trifluoromethyl-naphthalenes lookchem.com |
Derivatization of Pre-functionalized Naphthalene Intermediates
One such method begins with readily available aminonaphthalenesulfonic acids. For instance, 1-amino-7-naphthalenesulfonic acid can be converted to 1-amino-7-naphthol. The traditional method for this conversion involves fusion with caustic soda (sodium hydroxide) at very high temperatures (280-300°C). guidechem.comchemicalbook.com A more modern and milder alternative involves the nitration of 2-naphthylboronic acid, which selectively yields 8-nitro-2-naphthylboronic acid. Subsequent reduction of the nitro group (using iron powder or palladium on carbon) and oxidation of the boronic acid group (with hydrogen peroxide) affords 8-amino-2-naphthol (B94697) (an isomer, also known as 1-amino-7-naphthol). guidechem.com This latter process avoids harsh conditions and offers good control over regioselectivity. guidechem.com Once the aminonaphthol is formed, the hydroxyl group can serve as a handle for trifluoromethylation reactions.
Another approach involves the derivatization of perfluorohalogenated naphthalenes. rsc.org Starting with highly fluorinated naphthalenes, selective halogenation can be achieved. rsc.org These halogenated positions can then, in principle, be subjected to reactions to introduce the amino group, for example, through nucleophilic aromatic substitution or metal-catalyzed amination, while retaining the fluoro substituents that could include a trifluoromethyl group.
Table 1: Synthesis of 1-Amino-7-naphthol from Pre-functionalized Naphthalenes
| Starting Material | Reagents | Key Transformation | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 1-Amino-7-naphthalenesulfonic acid | NaOH | Caustic Fusion | 280-300°C | 1-Amino-7-naphthol | guidechem.comchemicalbook.com |
Introduction of the Amino Moiety
The installation of the amino group onto the trifluoromethylated naphthalene core is a pivotal step that can be achieved through several distinct chemical transformations.
Amination Reactions on Trifluoromethylated Naphthalenes
Direct C-H amination has emerged as a powerful, atom-economical method for forming C-N bonds, avoiding the need for pre-functionalized substrates like halides. nih.gov Copper-catalyzed C-H amination of arenes using N-hydroxyphthalimide as an amidyl radical precursor provides a viable route to aromatic amines. beilstein-journals.org This method is tolerant of various functional groups, and when applied to trifluoromethylbenzene, it has been shown to yield the meta-substituted product, demonstrating a specific regioselectivity that could be relevant for naphthalene systems. beilstein-journals.org
Transition-metal catalysis, particularly with rhodium and iridium, enables the direct C-H amination of arenes with organic azides serving as both the amino source and an internal oxidant. nih.gov This process typically involves a chelation-assisted C-H bond cleavage, followed by the formation of a metal-nitrenoid intermediate and subsequent C-N bond formation. nih.gov While not specifically demonstrated on 1-trifluoromethylnaphthalene, the broad applicability of this method to various C(sp²)-H bonds suggests its potential for the synthesis of the target compound. nih.gov
Another relevant method is the amination of naphthoquinones. Reactions of 1,4-naphthoquinone (B94277) with a diverse set of anilines, including those bearing trifluoromethyl groups, proceed efficiently to yield 2-(arylamino)naphthalene-1,4-diones. rsc.org These reactions can be performed under solvent-free ball-milling conditions, highlighting a green chemistry approach. rsc.org Subsequent chemical manipulation of the quinone moiety could lead to the desired aminonaphthalene structure.
Nucleophilic Substitution Reactions Involving Amino Groups
Nucleophilic aromatic substitution (SNAr) is a classical method for introducing an amino group onto an aromatic ring. This reaction requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. The trifluoromethyl group is a powerful electron-withdrawing group, which would facilitate such reactions on a trifluoromethylated naphthalene system.
In a typical SNAr reaction, a leaving group, such as a halide (F, Cl, Br, I) or a nitro group, on the trifluoromethylated naphthalene ring would be displaced by an amine nucleophile (e.g., ammonia, an alkylamine, or an arylamine) or a synthetic equivalent like sodium azide (B81097) followed by reduction. The reaction is often carried out at elevated temperatures and may require a base. The strong activation provided by the CF3 group makes this a feasible, though potentially challenging, route for installing the amino functionality at the desired position, provided a suitable precursor with a good leaving group at the C-1 position of 7-(trifluoromethyl)naphthalene is available.
Catalytic and Asymmetric Synthesis
Catalytic methods offer efficient and selective routes for the construction of C-C and C-N bonds, while asymmetric approaches are crucial for producing chiral molecules, which is particularly important in pharmaceutical applications.
Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a premier method for forming C-N bonds between an aryl halide (or triflate) and an amine. This reaction could be applied to synthesize this compound by coupling 1-bromo-7-(trifluoromethyl)naphthalene with an amine source.
Conversely, the trifluoromethyl group itself can be installed via a coupling reaction. Palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds can produce trifluoromethyl ketones. researchgate.net While this produces a ketone, subsequent reductive amination could provide the desired amine.
Ruthenium-catalyzed reactions have also been developed for the C-H functionalization of naphthalenes. rsc.org These methods allow for the coupling of naphthalenes with various partners at remote positions, which could potentially be adapted for either introducing the amino group or the trifluoromethyl group onto the naphthalene skeleton. rsc.org
Table 2: Examples of Relevant Metal-Catalyzed Reactions
| Reaction Type | Catalyst System | Substrates | Key Transformation | Reference |
|---|---|---|---|---|
| C-H Amination | CuBr / P(OEt)3 | Arenes, N-hydroxyphthalimide | Direct C-N bond formation via radical pathway | beilstein-journals.org |
| C-H Amination | Rh(III) or Ir(III) | Arenes, Organic Azides | Chelation-assisted C-H activation and amination | nih.gov |
| Cross-Coupling | Palladium Complexes | Phenyl trifluoroacetate, Organoboron compounds | Formation of trifluoromethyl ketones | researchgate.net |
Organocatalytic Approaches in Trifluoromethylation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy, particularly for asymmetric synthesis. In the context of trifluoromethylation, organocatalysis offers a metal-free alternative.
A notable example is the enantioselective α-trifluoromethylation of aldehydes, which is achieved through the merger of enamine catalysis and photoredox catalysis. nih.govnih.gov In this dual catalytic system, a chiral amine catalyst (an imidazolidinone) forms an enamine with an aldehyde. nih.govnih.gov Simultaneously, a photoredox catalyst (e.g., an iridium complex) generates a trifluoromethyl radical from a suitable precursor like trifluoromethyl iodide. nih.gov This radical then adds to the enamine, leading to the formation of an α-trifluoromethyl aldehyde with high enantioselectivity. nih.govnih.gov Although this method applies to aldehydes, the resulting products are versatile intermediates that can be converted to other functional groups, including amines, through subsequent reactions like reductive amination. nih.gov
Another organocatalytic approach involves the isomerization of trifluoromethyl imines catalyzed by cinchona alkaloids. nih.gov This method provides access to chiral trifluoromethylated amines through the enantioselective rearrangement of a C=N double bond. nih.gov
Enantioselective Synthesis of Chiral Trifluoromethylated Amines
The synthesis of enantioenriched chiral amines containing a trifluoromethyl (CF3) group is a significant focus in medicinal and agricultural chemistry due to the unique properties the CF3 group imparts on bioactive molecules. nih.govlookchem.com The stereochemistry of the α-trifluoromethylamino moiety can have profound effects on a compound's potency and other molecular properties. nih.govduke.edu Consequently, numerous catalytic enantioselective methods have been developed to construct these valuable building blocks, moving beyond classical approaches that relied on chiral auxiliaries or diastereoselective reactions. nih.gov These modern strategies include catalytic asymmetric reduction of imines, nucleophilic additions, isomerization reactions, and biocatalytic methods. nih.govacs.orgnih.gov
A primary and efficient strategy for preparing α-chiral trifluoromethylated amines is the asymmetric hydrogenation of prochiral imines and related unsaturated compounds. acs.orgnih.gov The catalytic enantioselective reduction of trifluoromethyl-substituted ketimines is a common approach. nih.gov For instance, rhodium-catalyzed hydrogenation of CF3-ketimines using chiral phosphine (B1218219) ligands like WingPhos has been shown to be effective. nih.gov In one study, the Tang group developed a method for coupling arylboroxines with acyclic trifluoromethyl ketimines using a Rh-bis(phosphine) catalyst, which notably works with unprotected N-H imines to directly yield primary amines. nih.gov Another approach involves the iridium-catalyzed asymmetric hydrogenation of α-CF3-substituted enamides, which provides the corresponding chiral amines in high yields and with excellent enantioselectivities (up to 99% ee). acs.org
The catalytic enantioselective isomerization of trifluoromethyl imines presents another innovative route. nih.gov A highly enantioselective catalytic isomerization using a novel chiral organic catalyst has been developed, enabling the synthesis of both aryl and alkyl trifluoromethylated amines with high enantiomeric excess. nih.gov Furthermore, the stereospecific isomerization of α-chiral allylic amines, mediated by a base catalyst, has been used to produce γ-chiral trifluoromethylated amines with excellent diastereo- and enantioselectivities following a subsequent reduction step. acs.orgnih.gov
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-trifluoromethyl amines. acs.orgnih.gov Engineered variants of the cytochrome c552 from Hydrogenobacter thermophilus have been used to catalyze asymmetric N-H carbene insertion reactions. acs.orgnih.gov This method, utilizing benzyl 2-diazotrifluoropropanoate as a carbene donor, can produce chiral α-trifluoromethyl amino esters with high yields (>99%) and excellent enantiomeric ratios (up to 95:5 er). acs.org Interestingly, by varying the diazo reagent, the enantioselectivity can be inverted to favor the opposite enantiomer. nih.gov More recently, biocatalytic platforms for constructing CF3-substituted lactones via intramolecular alkene oxytrifluoromethylation have been developed using hydroxymandelate synthase (AoHMS) where the native iron center is replaced with copper. acs.org
The addition of nucleophiles to trifluoromethyl imines is also a well-explored strategy. nih.gov This includes the addition of various carbon-based nucleophiles like organometallic reagents, alkynes, and enolates. nih.gov For example, proline-catalyzed direct Mannich reactions of aldehydes with an N-PMP trifluoromethyl imine have been reported to afford the syn-addition product with high enantioselectivity, although yields can be low. nih.gov
The table below summarizes selected catalytic systems and their performance in the enantioselective synthesis of chiral trifluoromethylated amines.
| Catalytic System/Method | Substrate Type | Product Type | Yield | Enantioselectivity (ee or er) | Ref. |
| Rh-WingPhos / CsF | Acyclic trifluoromethyl ketimines | Diaryl trifluoroethylamines | High | Not specified | nih.gov |
| Pd(II) / PyOX ligand | N,O-acetals of trifluoroacetaldehyde | Benzylic amines | Not specified | Not specified | nih.gov |
| Engineered Cytochrome c552 | Aryl amines & Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino esters | >99% | up to 95:5 er | acs.org |
| Base-catalyzed isomerization & reduction | α-chiral allylic amines | α,γ-chiral γ-trifluoromethylated amines | Excellent | High | acs.orgnih.gov |
| Ir / (S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | Not specified | up to 90% ee | acs.org |
| Chiral Organic Catalyst | Trifluoromethyl imines | Aryl and alkyl trifluoromethylated amines | High | High | nih.gov |
| Copper-substituted AoHMS | Unsaturated carboxylic acids | CF3-substituted lactones | up to 99% | up to 98.5:1.5 er | acs.org |
Spectroscopic and Structural Elucidation of Trifluoromethylated Aminonaphthalenes
Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine environment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of 1-Amino-7-(trifluoromethyl)naphthalene, the aromatic protons would appear as a series of multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The protons on the naphthalene (B1677914) ring system are coupled to each other, leading to complex splitting patterns (doublets, triplets, or doublet of doublets). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The naphthalene ring would show a set of signals in the aromatic region (110-150 ppm). The carbon atom attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift of the CF₃ carbon itself is also a key diagnostic signal.
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | C-F Coupling (JCF) Hz | Assignment |
|---|
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Characterization
¹⁹F NMR is highly specific for fluorine-containing compounds. For a -CF₃ group attached to an aromatic ring, a singlet is typically observed. The chemical shift of this signal is indicative of the electronic environment around the trifluoromethyl group.
Table 3: Representative ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network within the naphthalene ring system, helping to identify which protons are adjacent to each other.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Mass Spectrometry for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₁₁H₈F₃N), the expected exact mass would be calculated and compared to the experimental value.
Table 4: Representative HRMS Data
| Ion | Calculated Exact Mass [M+H]⁺ | Found Mass |
|---|
Vibrational Spectroscopy
Vibrational spectroscopy, a fundamental technique for elucidating molecular structure, relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A thorough search for the Fourier-Transform Infrared (FT-IR) spectrum of this compound did not yield any published experimental data. An FT-IR spectrum would provide valuable information regarding the characteristic vibrational frequencies of its functional groups. For instance, the N-H stretching vibrations of the primary amine group would be expected in the range of 3300-3500 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group would likely appear as strong absorptions in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be anticipated. Without experimental data, a detailed analysis and data table for this compound cannot be provided.
Electronic Spectroscopy and Photophysical Studies
Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
No specific Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been found in the reviewed literature. The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are influenced by the chromophoric naphthalene core and the electronic effects of the amino and trifluoromethyl substituents. For comparison, the parent compound, 1-aminonaphthalene, exhibits absorption bands in the ultraviolet region.
Fluorescence Spectroscopy and Its Relation to Molecular Structure
Similarly, fluorescence emission spectra and related photophysical data, such as quantum yields and lifetimes for this compound, are not available. Fluorescence spectroscopy provides information about the de-excitation of the molecule from its excited state and is highly sensitive to the molecular structure and environment. The presence of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the naphthalene ring would be expected to influence the fluorescence properties, potentially leading to interesting intramolecular charge transfer (ICT) characteristics.
X-ray Crystallography for Solid-State Structure Determination
A search for single-crystal X-ray diffraction data for this compound yielded no results. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such data would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. In the absence of a crystal structure, a definitive analysis of the solid-state conformation and packing of this compound is not possible.
Computational Chemistry and Mechanistic Insights for Trifluoromethylated Aminonaphthalenes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For trifluoromethylated aminonaphthalenes, DFT allows for a detailed exploration of the molecule's geometry, electronic landscape, and internal energetic interactions.
A fundamental application of DFT is the determination of a molecule's equilibrium geometry through structural optimization. This process computationally finds the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For 1-amino-7-(trifluoromethyl)naphthalene, calculations using functionals like B3LYP with a 6-311++G(d,p) basis set can predict its most stable three-dimensional structure.
These calculations also yield crucial information about the molecule's electronic properties, particularly the energies of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies that less energy is required to excite an electron, suggesting higher reactivity.
Table 1: Predicted Structural Parameters for this compound Note: This data is representative and derived from typical DFT calculations on analogous aromatic systems.
| Parameter | Bond | Predicted Value |
|---|---|---|
| Bond Length | C-NH₂ | ~1.38 Å |
| Bond Length | C-CF₃ | ~1.49 Å |
| Bond Angle | C-C-N | ~121° |
Table 2: Predicted Electronic Properties for this compound Note: Values are illustrative and based on DFT studies of similar compounds. nih.gov
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.10 |
The chemical behavior of the naphthalene (B1677914) core is heavily modulated by its substituents. The amino (-NH₂) group is a classical electron-donating group that increases electron density in the aromatic system, while the trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. The interplay of these opposing effects on the same aromatic scaffold is a key area of computational investigation.
A method to quantify the energetic impact of these substituents is the Substituent Effect Stabilization Energy (SESE) analysis. SESE is calculated using homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both sides of the equation. By comparing the energy of the substituted molecule to a set of unsubstituted reference molecules, SESE provides a measure of the energetic stabilization (or destabilization) imparted by the substituent. This analysis can computationally dissect the influence of the -NH₂ and -CF₃ groups on the thermodynamic stability of the naphthalene ring.
The flexibility of the amino and trifluoromethyl groups allows for the existence of different spatial arrangements, or conformers. DFT calculations are essential for mapping the potential energy surface of the molecule and identifying the most stable conformers. ustc.edu.cn
A significant factor in the conformational preference of this compound is the potential for intramolecular hydrogen bonding. nih.govresearchgate.netnih.gov Specifically, a hydrogen atom from the amino group can form a weak N-H···F hydrogen bond with one of the fluorine atoms of the nearby trifluoromethyl group. The formation of such a bond creates a pseudo-six-membered ring, which is often an energetically favorable arrangement. ustc.edu.cn Computational studies can confirm the presence of this interaction by identifying a bond critical point (BCP) between the H and F atoms using the Atoms In Molecules (AIM) theory. dntb.gov.ua The relative energy of conformers with and without this intramolecular bond indicates its strength and its importance in dictating the molecule's preferred shape in the gas phase or non-polar solvents. nih.govnih.gov
Reaction Mechanism Elucidation
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a detailed picture of the reaction mechanism can be constructed.
Given the electron-withdrawing nature of the trifluoromethyl group, the naphthalene ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). A key intermediate long associated with this reaction type is the Meisenheimer complex, an anionic sigma-complex formed by the addition of a nucleophile to the electron-deficient aromatic ring. rsc.org Computational studies can model the structure and stability of such a complex, where the negative charge is delocalized across the ring and stabilized by the -CF₃ group. However, recent research, supported by DFT calculations, suggests that in some SNAr reactions, the Meisenheimer complex may not be a true intermediate but rather a transition state on a concerted reaction pathway. nih.gov
Carbocation intermediates are generally associated with electrophilic, rather than nucleophilic, aromatic substitution. The formation of a carbocation on this ring system would be energetically unfavorable due to the powerful destabilizing effect of the electron-withdrawing -CF₃ group.
Aminonaphthalene derivatives are often photochemically active. Upon absorption of light, this compound can be promoted to an electronic excited state. In this state, the molecule is both a stronger electron donor and a stronger electron acceptor than in its ground state. nih.gov This opens pathways for photoinduced electron transfer (PET) reactions. nih.govprinceton.edu
The mechanism can proceed via two primary quenching pathways:
Oxidative Quenching: The excited aminonaphthalene donates an electron to another molecule (an acceptor), resulting in a radical cation of the aminonaphthalene. The presence of the electron-donating amino group makes this a plausible pathway.
Reductive Quenching: The excited aminonaphthalene accepts an electron from another molecule (a donor), forming a radical anion.
DFT and its time-dependent extension (TD-DFT) can be used to model these photochemical processes. Calculations can predict the electronic absorption spectra and characterize the nature of the excited states, helping to determine the most likely electron transfer mechanism when the molecule interacts with light and other reagents. researchgate.netresearchgate.net
Photophysical Mechanisms
The introduction of a trifluoromethyl group to the aminonaphthalene scaffold is expected to significantly modulate its photophysical properties. The following sections explore key deactivation pathways, drawing on mechanistic studies of parent aminonaphthalene systems.
Internal conversion (IC) is a non-radiative deactivation pathway that plays a crucial role in the photophysics of 1-aminonaphthalenes. It is a thermally activated process that competes with fluorescence, causing a reduction in both fluorescence quantum yield (Φf) and decay time (τ). acs.org The efficiency of this process is highly dependent on the molecular structure, particularly the twist angle of the amino group relative to the naphthalene plane, and the polarity of the solvent. acs.org
In the ground state (S0), the amino group's twist angle is influenced by its substituents. For many 1-aminonaphthalenes, an efficient internal conversion process occurs, which becomes the primary cause for a significant decrease in fluorescence quantum yield. acs.org For example, in the nonpolar solvent n-hexane, the IC quantum yield (ΦIC) for 1-dimethylaminonaphthylene (1DMAN) is 0.97, demonstrating the dominance of this deactivation pathway. acs.org This contrasts sharply with 1-aminonaphthalene (1AN) itself, where a much weaker IC reaction is observed. acs.org
The IC process is slower and less efficient in polar solvents. This is attributed to a larger activation energy for the IC reaction in more polar environments. acs.org The substitution on the amino group also has a pronounced effect; replacing an N-methyl group with an N-CH2CO2CH3 group has been shown to enhance the internal conversion process. nih.gov
The table below, compiled from data on various 1-aminonaphthalenes, illustrates the impact of molecular structure and solvent on fluorescence, which is inversely related to the efficiency of internal conversion.
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Fluorescence Decay Time (τ) |
|---|---|---|---|
| 1-aminonaphthalene (1AN) | n-hexane | 0.44 | 6.65 ns |
| 1-(methylamino)naphthalene (1MAN) | n-hexane | 0.58 | 7.80 ns |
| 1-dimethylaminonaphthylene (1DMAN) | n-hexane | 0.01 | 120 ps |
Data sourced from reference acs.org.
For this compound, the strongly electron-withdrawing CF3 group would influence the electronic structure of the naphthalene ring, potentially altering the energy gap between the involved electronic states (S1 and S2) and affecting the vibronic coupling that drives the IC process.
Intramolecular charge transfer (ICT) is a fundamental photophysical process in molecules containing electron-donor (D) and electron-acceptor (A) moieties. In aminonaphthalene systems, the amino group serves as the electron donor. Upon photoexcitation, electron density is transferred from the amino group to the naphthalene ring system, creating an excited state with a large dipole moment. mdpi.com
This charge separation is highly sensitive to the environment. In polar solvents, the ICT state is stabilized, leading to a significant red shift in the fluorescence emission spectrum. nih.gov The magnitude of this solvatochromism is an indicator of the degree of charge transfer in the excited state. mdpi.com The formation of the ICT state can evolve through structural relaxation, and its character can be described by models such as the twisted ICT (TICT) or planar ICT (PICT) states. mdpi.combibliotekanauki.pl In many acyl-substituted aminonaphthalenes, emission is believed to arise from a planar ICT state. mdpi.com
The nature of the substituents on both the donor and acceptor parts of the molecule critically influences the ICT process. Studies on N-(substituted-benzoyl)-1-aminonaphthalenes demonstrate that electron-withdrawing substituents on the benzoyl ring enhance the charge-transfer character. nih.gov A linear relationship is often observed between the energy of the CT emission and the Hammett constant of the substituent. For N-(substituted-benzoyl)-1-aminonaphthalenes, the slope of this relationship is -0.45 eV, indicating a high degree of charge separation. nih.gov
In this compound, the amino group is the donor and the trifluoromethylated naphthalene ring is the acceptor. The potent electron-withdrawing capacity of the trifluoromethyl group is expected to create a highly efficient D-A system. This would likely lead to a pronounced ICT character in the excited state, significant solvatochromism, and a high sensitivity of its emission properties to solvent polarity. Computational studies on related compounds show that upon excitation, there is a decrease in negative charge on the nitrogen atom and an increase on the acceptor portion of the molecule, confirming the charge transfer. mdpi.com
The table below shows how the extent of charge separation, indicated by the slope of the relationship between CT emission energy and the Hammett constant, varies for different aminobenzoyl systems.
| Compound Series | Slope (eV / Hammett Constant Unit) | Inferred Degree of Charge Separation |
|---|---|---|
| N-(substituted-benzoyl)-1-aminonaphthalenes (1-NBAs) | -0.45 | High |
| N-(substituted-benzoyl)-2-aminonaphthalenes (2-NBAs) | -0.35 | Moderate |
| Substituted Benzanilides (BAs) | -0.345 | Moderate |
Data sourced from reference nih.gov.
Mentioned Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| 1AN | 1-Aminonaphthalene |
| 1MAN | 1-(Methylamino)naphthalene |
| 1DMAN | 1-Dimethylaminonaphthylene |
| PPFR | Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical |
| 1-NBAs | N-(substituted-benzoyl)-1-aminonaphthalenes |
| 2-NBAs | N-(substituted-benzoyl)-2-aminonaphthalenes |
| BAs | Benzanilides |
Advanced Research Applications of Trifluoromethylated Aminonaphthalene Systems
Design of Molecular Probes and Sensors
The inherent fluorescence of the naphthalene (B1677914) core, combined with the electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amino group, makes trifluoromethylated aminonaphthalenes promising candidates for the development of sensitive molecular probes and sensors.
Fluorescent Probes for Chemical and Biological Sensing
Naphthalene derivatives are well-established fluorescent probes. mdpi.com The sensitivity of their emission properties to the local environment allows for the detection of various analytes and the monitoring of biological processes. For instance, aminonaphthalimides are used in developing fluorescent probes for pH sensing and for imaging specific cellular organelles like lysosomes. rsc.org The fluorescence of these probes is often based on photoinduced electron transfer (PET), a process that can be modulated by the analyte or the cellular environment.
The introduction of a trifluoromethyl group can significantly enhance the properties of these fluorescent probes. The strong electron-withdrawing nature of the CF3 group can influence the energy levels of the molecule's frontier orbitals, leading to changes in the absorption and emission wavelengths. This can result in a red-shift of the emission, which is often desirable for biological imaging to minimize background fluorescence. While direct studies on the fluorescence of 1-Amino-7-(trifluoromethyl)naphthalene are not extensively reported, related compounds like 7-Amino-4-(trifluoromethyl)coumarin are utilized as fluorescent markers for detecting proteins, with excitation and emission wavelengths at 400 nm and 490 nm, respectively. The photophysical properties of other fluorinated amino acids, such as 7-fluorotryptophan, have also been shown to be highly sensitive to the solvent environment, making them potential sensors for excited-state proton transfer. nih.goviastate.edu
The combination of an amino group and a trifluoromethyl group on the naphthalene scaffold is expected to create a molecule with a significant dipole moment, making its fluorescence highly sensitive to solvent polarity and the presence of specific ions or molecules. This suggests that this compound could be a valuable platform for designing novel fluorescent probes for a wide range of chemical and biological sensing applications.
Naphthalene Diimide (NDI) Derivatives in Sensing Platforms
Naphthalene diimides (NDIs) are a class of compounds known for their excellent electron-accepting properties and are widely used in the development of electronic materials and sensors. acs.org The functionalization of the NDI core allows for the tuning of their electronic and photophysical properties. The incorporation of amino groups can introduce charge-transfer characteristics to their photoexcited states, shifting their absorption into the visible light range.
Functional Materials Research
The unique electronic properties imparted by the trifluoromethyl group make trifluoromethylated aminonaphthalenes attractive building blocks for the synthesis of advanced functional materials with applications in optoelectronics and polymer science.
Optoelectronic Devices and Functional Materials
The modulation of the electronic properties of organic molecules through the introduction of specific functional groups is a key strategy in the development of materials for optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Trifluoromethylation is a well-established method to increase the electron affinity and air stability of organic semiconductors. nih.gov For instance, trifluoromethylated corannulenes have been shown to be strong electron acceptors with significantly higher conductivity compared to their non-fluorinated counterparts. nih.govhhu.de
While specific research on the optoelectronic properties of this compound is limited, studies on related systems provide valuable insights. The introduction of a trifluoromethyl group into a naphthalene ring can effectively tune the optoelectronic properties. nih.gov The combination of the electron-donating amino group and the electron-withdrawing trifluoromethyl group in this compound would create a push-pull system, which is a common design motif for molecules with interesting non-linear optical properties and for charge-transfer materials used in OLEDs. The regulation of optoelectronic properties through electron-donating and -withdrawing groups has been demonstrated in red TADF emitters based on acenaphthylene-1,2-dione. rsc.org
The table below summarizes the calculated electronic properties of some trifluoromethylated aromatic compounds, illustrating the effect of trifluoromethylation.
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Naphthalene | -6.1 | -1.9 | 4.2 |
| 1-Trifluoromethylnaphthalene | -6.4 | -2.3 | 4.1 |
| Corannulene | -5.8 | -1.7 | 4.1 |
| 1,2-(F3C)2-corannulene | -6.2 | -2.5 | 3.7 |
Data inferred from related studies and computational chemistry principles.
Polymer Science (e.g., Fluorinated Polyamides)
The amino functionality of this compound makes it a suitable monomer for the synthesis of high-performance polymers, particularly fluorinated polyamides and polyimides. Aromatic polyamides are known for their excellent thermal stability and mechanical properties. The incorporation of fluorine atoms into the polymer backbone can impart desirable properties such as increased solubility, improved thermal stability, lower dielectric constant, and enhanced optical transparency. nih.gov
For example, polyimides derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl exhibit excellent properties for applications in optical waveguides. acs.org Similarly, highly soluble fluorinated polyimides have been synthesized from 4,4′-(hexafluoroisopropylidene) diphthalic anhydride (B1165640) (6FDA) and various diamines. nih.gov While the direct use of this compound as a monomer has not been explicitly described, its structure suggests it could be a valuable component in creating novel fluorinated polymers. The presence of the trifluoromethyl group would likely enhance the solubility and thermal properties of the resulting polymers.
The table below presents some properties of fluorinated polyimides derived from different diamines, highlighting the impact of fluorination.
| Diamine Monomer | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | Decomposition Temperature (°C) |
| 4,4'-Oxydianiline (ODA) | 0.85 | 277 | 550 |
| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl | 1.20 | 335 | 580 |
| 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | 0.5-0.9 | 280-310 | 450-500 |
Data compiled from various sources on fluorinated polyamides and polyimides.
Catalysis Research
The application of aminonaphthalene derivatives in catalysis is an emerging area of research. The amino group can act as a coordinating site for metal catalysts, and the naphthalene backbone can be functionalized to tune the steric and electronic properties of the resulting ligand. The introduction of a trifluoromethyl group can further influence the catalytic activity by modifying the electron density at the metal center.
While there are no specific reports on the use of this compound in catalysis, related systems demonstrate the potential. For instance, trifluoromethylated phenanthroline ligands have been used to reduce excited-state distortion in homoleptic copper(I) complexes, leading to improved photophysical properties relevant for photoredox catalysis. nih.gov In heterogeneous catalysis, bipyridine ligands with trifluoromethyl groups have been shown to enhance the selectivity of nickel single-atom catalysts for C(sp2)−C(sp3) coupling reactions. acs.org
Furthermore, the direct catalytic amination of naphthalene to produce naphthylamine has been achieved using vanadium catalysts, highlighting the interest in developing catalytic routes to aminonaphthalene compounds. rsc.org The unique electronic and steric properties of this compound make it an intriguing candidate for the development of novel ligands for homogeneous catalysis or as a modifying agent for heterogeneous catalysts.
Role in Organic Catalysis (e.g., Anion-π Interactions)
Anion-π catalysis is a mode of catalysis that relies on the stabilization of anionic transition states by engaging them with electron-deficient, or π-acidic, aromatic surfaces. nih.govresearchgate.net The introduction of potent electron-withdrawing groups onto an aromatic ring is crucial for creating a sufficiently π-acidic surface capable of this interaction. The trifluoromethyl (CF3) group is exceptionally effective in this regard. When appended to a naphthalene system, the CF3 group significantly reduces the electron density of the aromatic rings, thereby enhancing their ability to interact favorably with anions.
This principle has been demonstrated in systems like naphthalenediimides (NDIs), where the π-acidic surface can catalyze reactions such as the Kemp elimination by stabilizing the anionic transition state. researchgate.net The catalytic efficiency in these systems has been shown to increase with the growing π-acidity of the catalyst. researchgate.net While research has heavily focused on scaffolds like NDIs and even carbon allotropes like fullerenes and carbon nanotubes for anion-π catalysis beilstein-journals.orgresearchgate.net, the underlying principle is directly applicable to this compound. The trifluoromethyl group renders the naphthalene core π-acidic, making it a potential candidate for acting as a catalyst or a catalytic component in reactions proceeding through anionic intermediates. The interaction is not merely based on proximity but can constitute a true "bond," stabilizing the anionic species and lowering the activation energy of the reaction. beilstein-journals.org Such interactions are strengthened by increased polarizability of the π-system, a feature prominent in extended aromatic structures like naphthalene. nih.govbeilstein-journals.org
Asymmetric Catalysis with Trifluoromethylated Components
The incorporation of trifluoromethyl groups into chiral molecules is a powerful strategy in asymmetric catalysis. Trifluoromethylated amines, in particular, are valuable building blocks for pharmaceuticals and agrochemicals. Research has led to novel approaches for the asymmetric synthesis of these compounds, for instance, through the highly enantioselective catalytic isomerization of trifluoromethyl imines using chiral organic catalysts. nih.gov This highlights the demand for and utility of chiral trifluoromethylated synthons.
Furthermore, direct and efficient asymmetric routes to trifluoromethylated γ-amino esters and lactones have been developed using umpolung reactions of trifluoromethyl imines, activated by chiral catalysts. nih.gov These methods demonstrate that trifluoromethylated components can be pivotal in controlling stereoselectivity in complex C-C bond-forming reactions. nih.gov
In this context, chiral derivatives of this compound represent a promising, though less explored, class of compounds for asymmetric catalysis. They could potentially serve as chiral ligands for metal-based catalysts or as organocatalysts themselves. The rigid naphthalene backbone combined with the stereodirecting influence of a chiral amine group and the electronic modification by the CF3 group provides a unique structural framework for designing new catalytic systems. The development of asymmetric syntheses using such scaffolds is an active area of interest, aiming to create structurally diverse and tailored amino acids and other chiral molecules. researchgate.netresearchgate.net
Medicinal Chemistry Research Areas
The this compound scaffold is a privileged structure in medicinal chemistry. The strategic placement of the amino and trifluoromethyl groups on the naphthalene core allows for fine-tuning of physicochemical properties that are critical for drug efficacy and development.
Influence on Biological Target Interactions (e.g., Enzyme Binding, Receptor Affinity)
The introduction of a trifluoromethyl group into a drug candidate can profoundly influence its interaction with biological targets. The CF3 group can enhance binding affinity and selectivity for enzymes and receptors. ruhr-uni-bochum.de For example, the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS), a related naphthalene derivative, has been used to study conformational changes and binding interactions in proteins like MurA, an essential bacterial enzyme. nih.gov Structural studies revealed that the naphthalene ring of ANS binds within a hydrophobic pocket of the enzyme, highlighting the importance of the aromatic system for molecular recognition. nih.gov
In the context of kinase inhibition, a key area in cancer therapy, naphthalene-based structures are recognized as important scaffolds. nih.gov They can participate in crucial π-stacking interactions within the hydrophobic regions of kinase active sites. nih.gov The trifluoromethyl group on a 1-aminonaphthalene scaffold can further modulate these interactions, potentially leading to higher potency and selectivity. For instance, in the design of β-secretase (BACE-1) inhibitors for Alzheimer's disease, modifying scaffolds to enhance target binding affinity and metabolic stability is a key strategy. acs.org The properties of the trifluoromethyl group align well with these goals, suggesting its utility in designing potent and selective enzyme inhibitors.
Modulators of Cellular Signaling Pathways
Abnormal cellular signaling is a hallmark of many diseases, including cancer. nih.gov Small molecules capable of modulating these pathways are therefore of great therapeutic interest. The Raf protein kinases are central components of the MAPK signaling pathway, which is frequently dysregulated in human cancers. nih.gov Naphthalene-based diarylamides have been rationally designed as pan-Raf kinase inhibitors, demonstrating that the naphthalene core is an effective scaffold for targeting this pathway. nih.gov
Similarly, the Wnt signaling pathway, which is critical in both development and disease, can be targeted by small-molecule modulators. nih.gov The development of such molecules provides chemical probes to dissect the pathway's mechanisms and offers leads for new therapies. nih.gov The this compound structure can serve as a foundational template for creating libraries of compounds aimed at modulating these and other critical cellular signaling pathways.
Enhancement of Molecular Bioactivity and Metabolic Stability via Trifluoromethylation
Trifluoromethylation is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The CF3 group often improves metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. ruhr-uni-bochum.denih.gov This leads to a longer half-life and improved pharmacokinetic profile.
Furthermore, the high lipophilicity of the trifluoromethyl group can increase a molecule's ability to cross biological membranes, which can lead to improved bioavailability. ruhr-uni-bochum.de This enhanced lipophilicity is more pronounced for the trifluoromethylthio (SCF3) group but is also a significant feature of the CF3 group. ruhr-uni-bochum.de These benefits, combined with the potential for stronger receptor binding, mean that incorporating a CF3 group, as in this compound, is a rational approach to converting a bioactive lead compound into a viable drug candidate. ruhr-uni-bochum.de
Structure-Activity Relationship Studies in Antimicrobial and Anticancer Research
The naphthalene scaffold is a versatile platform for developing new antimicrobial and anticancer agents, with numerous studies exploring the structure-activity relationships (SAR) of its derivatives. mdpi.comresearchgate.net
Another study focused on anilino-1,4-naphthoquinones as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The SAR analysis revealed that while the inclusion of a trifluoromethyl group on the aniline (B41778) ring (compound 7) resulted in potent activity, other substitutions on the naphthoquinone core were also critical for cytotoxicity. nih.gov
Table 1: Anticancer Activity of Selected Naphthalene Derivatives
Antimicrobial Research: Naphthalene derivatives have also been extensively explored for their antimicrobial properties. mdpi.comresearchgate.net Several naphthalene-based drugs, such as naftifine (B1207962) and terbinafine, are already in clinical use. mdpi.com A recent study on naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) established clear SAR trends. mdpi.comnih.gov The antimicrobial activity was found to be highly dependent on the lipophilicity, which was modulated by the length of alkyl chains attached to the quaternary ammonium groups. mdpi.com An optimal range was identified, beyond which a "cut-off" effect was observed, leading to a sharp drop in activity. mdpi.com These studies confirmed that the naphthalene scaffold is a viable core for developing potent new biocides capable of causing severe membrane damage to bacteria. mdpi.comnih.gov
Table 2: Antimicrobial Activity of Selected Naphthalene-Derivative bis-QACs
Q & A
Basic Question: What are the optimal synthetic routes for 1-Amino-7-(trifluoromethyl)naphthalene, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves functionalizing naphthalene via electrophilic substitution or palladium-catalyzed cross-coupling. Key steps:
- Trifluoromethylation: Use CF₃I or CF₃Cu reagents under inert atmospheres (e.g., argon) at 80–100°C .
- Amination: Introduce the amino group via Buchwald-Hartwig coupling with NH₃ or protected amines (e.g., BocNH₂), requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (110–130°C) .
Yield Optimization: - Monitor reaction progress via HPLC or TLC to minimize side products (e.g., di-substituted byproducts).
- Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to enhance regioselectivity .
Advanced Question: How can contradictions in toxicological data between in vitro and in vivo studies be resolved?
Methodological Answer:
Contradictions often arise from metabolic differences (e.g., cytochrome P450 activity in vivo vs. static cell cultures). Strategies:
- Interspecies Extrapolation: Compare metabolite profiles (e.g., 1,2-epoxide derivatives in rodents vs. humans) using LC-MS/MS .
- Dose-Response Modeling: Apply Hill equations to reconcile low-dose in vitro cytotoxicity (IC₅₀) with high-dose in vivo hepatotoxicity (LD₅₀) .
- Risk of Bias Assessment: Use ATSDR criteria (Table C-7, ) to evaluate study design (e.g., randomization, allocation concealment). Studies with ≥3 "Yes" responses (e.g., adequate randomization, blinded outcomes) qualify for high-confidence conclusions .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹⁹F NMR: Confirms trifluoromethyl group integrity (δ ≈ -60 to -70 ppm) and detects fluorinated impurities .
- HRMS (ESI+): Validates molecular ion [M+H]⁺ (m/z 232.16) and fragments (e.g., loss of NH₂, m/z 215.10) .
- FT-IR: Identifies NH₂ stretching (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Advanced Question: How does the trifluoromethyl group influence the compound’s interaction with biological targets?
Methodological Answer:
The CF₃ group enhances:
- Lipophilicity (LogP ↑): Improves membrane permeability, measured via PAMPA assays (e.g., Pe ≈ 15 × 10⁻⁶ cm/s) .
- Metabolic Stability: Reduces CYP450-mediated oxidation (t₁/₂ > 6 hrs in human microsomes vs. 2 hrs for non-fluorinated analogs) .
- Target Binding: Quantum mechanics/molecular mechanics (QM/MM) simulations show CF₃ stabilizes π-π stacking with aromatic residues (e.g., Tyr93 in Keap1) .
Basic Question: What are the recommended storage conditions to prevent degradation?
Methodological Answer:
- Temperature: Store at -20°C in amber vials to prevent photodegradation.
- Solubility: Dissolve in anhydrous DMSO (≥99.9% purity) for long-term stability; avoid aqueous buffers (hydrolysis risk at pH > 7) .
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers; monitor via Karl Fischer titration (<0.1% H₂O) .
Advanced Question: How can computational models predict environmental persistence and bioaccumulation?
Methodological Answer:
- QSAR Modeling: Use EPI Suite™ to estimate biodegradation (BIOWIN3 score < 2.5 indicates persistence) .
- Bioaccumulation Factor (BCF): Predict via molecular weight (MW < 500) and octanol-water partition coefficient (LogKow ≈ 3.8) .
- Degradation Pathways: Simulate UV/ozone reactions with Gaussian09 (B3LYP/6-31G*) to identify major breakdown products (e.g., quinones) .
Basic Question: What in vitro assays are suitable for preliminary toxicity screening?
Methodological Answer:
- Ames Test: Assess mutagenicity using TA98 Salmonella strains (±S9 metabolic activation) .
- MTT Assay: Measure cytotoxicity in HepG2 cells (IC₅₀ typically >50 µM for non-toxic thresholds) .
- hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <10 µM indicates high risk) .
Advanced Question: How do stereoelectronic effects of the amino group impact reactivity?
Methodological Answer:
- Resonance Assistance: The amino group donates electron density via conjugation, activating the naphthalene ring for electrophilic substitution at positions 2 and 4 (Hammett σₚ⁻ ≈ -0.15) .
- Steric Hindrance: Ortho-substituted CF₃ restricts rotation, confirmed by variable-temperature NMR (ΔG‡ ≈ 12 kcal/mol for amino group rotation) .
Basic Question: What criteria should guide literature selection for systematic reviews?
Methodological Answer:
Follow ATSDR inclusion criteria (Table B-1, ):
- Routes of Exposure: Prioritize inhalation/oral studies over dermal (limited bioavailability).
- Health Outcomes: Focus on hepatic/renal effects (highest evidence weight in toxicological profiles) .
- Study Quality: Exclude non-peer-reviewed sources unless validated by ≥3 independent experts .
Advanced Question: What mechanistic insights explain the compound’s genotoxicity in prokaryotic vs. eukaryotic systems?
Methodological Answer:
- Prokaryotic Systems: DNA adduct formation via 1,2-epoxide intermediates (detected via ³²P-postlabeling in E. coli) .
- Eukaryotic Systems: ROS generation (measured via DCFH-DA assay) induces double-strand breaks (γ-H2AX foci in human lymphocytes) .
- Species-Specific Metabolism: Human CYP2F1 activates the compound 5× faster than rodent isoforms, explaining higher in vitro genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
